N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-18-10-9-16(21-12-5-13-26(21,23)24)14-17(18)20-19(22)11-8-15-6-3-2-4-7-15/h2-4,6-7,9-10,14H,5,8,11-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUWFSYYSZYKBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-phenylpropanamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazolidine ring with a sulfone group and methoxyphenyl moiety. Its synthesis typically involves multi-step reactions, including the formation of the thiazolidine ring through reactions involving suitable amines and thiazolidine precursors, followed by the introduction of methoxy groups via methylation reactions. The final steps involve forming the amide linkage with phenylpropanoic acid derivatives.
Antidiabetic Properties
Recent studies indicate that compounds similar to this compound exhibit significant antidiabetic activity. For instance, a related compound demonstrated an IC50 value against α-glucosidase of 31.23 μM, which is considerably lower than that of acarbose (IC50 = 700.20 μM) . This suggests that such compounds can effectively inhibit carbohydrate digestion and potentially lower postprandial blood glucose levels.
The mechanisms by which these compounds exert their biological effects include:
- Enzyme Inhibition : The primary mechanism involves the inhibition of α-glucosidase, an enzyme crucial for carbohydrate metabolism. The inhibition leads to reduced glucose absorption in the intestines.
- Structural Changes in Enzymes : Studies using fluorescence quenching and circular dichroism spectra have shown that these compounds can alter the secondary structure of α-glucosidase, thereby hindering its catalytic activity .
Cytotoxicity and Safety
In vitro studies have indicated low cytotoxicity levels for related compounds when tested on HEK-293 cells, suggesting a favorable safety profile for potential therapeutic use .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazolidine-Based Derivatives
N-[4-chloro-3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide (CAS: 946216-69-9)
- Structural Differences : Chloro substituent at the 4-position of the phenyl ring vs. methoxy in the target compound.
- Impact : The electron-withdrawing Cl may enhance binding to hydrophobic pockets but reduce solubility compared to the methoxy group. Molecular weight (408.899 g/mol) is slightly lower than the target compound (estimated ~420–435 g/mol) .
- Synthesis : Likely involves similar sulfonylation and amide coupling steps.
3-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide
- Structural Differences : Thioxo (C=S) and benzylidene groups replace the sulfonyl (SO₂) and methoxyphenyl groups.
- This compound’s activity may focus on antimicrobial targets due to the thiazolyl group .
Heterocyclic Variants
N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-5-[3-(2-pyridinyl)phenyl]-1,3-oxazol-2-amine (PDB ID: AAZ)
- Structural Differences : Oxazole ring replaces thiazolidine; pyridinylphenyl group adds aromatic bulk.
- Impact : The oxazole’s lower polarity may enhance blood-brain barrier penetration. Molecular weight (435.496 g/mol) is comparable to the target compound .
N-[5-[(4-tert-Butylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
- Structural Differences : Thiadiazole ring and sulfanyl (S–) group instead of thiazolidine and sulfonyl.
- Impact: Sulfanyl groups are prone to oxidation, reducing metabolic stability.
Physicochemical Properties
Preparation Methods
Cyclization of β-Amino Thiols with Sulfur Dioxide
A common approach involves reacting β-amino thiols with sulfur dioxide (SO₂) or sulfonylating agents. For example:
-
Intermediate preparation : 3-Amino-1-propanethiol is treated with chlorosulfonic acid to form a sulfonamide.
-
Cyclization : Intramolecular nucleophilic attack forms the thiazolidine ring, followed by oxidation to the 1,1-dioxide state.
Reaction conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Sulfonylation | ClSO₃H | DCM | 0°C | 75% |
| Cyclization | K₂CO₃ | EtOH | Reflux | 68% |
| Oxidation | H₂O₂/AcOH | AcOH | 50°C | 82% |
This method, while reliable, requires careful handling of SO₂ derivatives and may necessitate purification via column chromatography.
Ring-Opening of Aziridines with Isothiocyanates
Recent advancements employ aziridine intermediates. For instance:
-
Aziridine activation : N-Tosylaziridine reacts with BF₃·OEt₂ to generate a reactive electrophile.
-
Ring-opening : Isothiocyanate attack at the aziridine’s less hindered carbon forms a thiourea intermediate.
-
Cyclization : 5-exo-dig cyclization yields the thiazolidine-2-imine, which is oxidized to the 1,1-dioxide.
Advantages :
-
High enantioselectivity (up to 98% ee) when using chiral aziridines.
-
Compatibility with diverse isothiocyanates for side-chain diversification.
Functionalization of the Aromatic Ring
The 2-methoxyphenyl group is introduced via electrophilic aromatic substitution (EAS) or cross-coupling reactions.
Nitration and Reduction Sequence
-
Nitration : Methoxybenzene undergoes nitration at the para position using HNO₃/H₂SO₄.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine.
-
Sulfonamide formation : Reaction with 1,3-propanedisulfonyl chloride links the thiazolidine core.
Key consideration : Methoxy groups direct nitration to the para position, but competing ortho substitution may occur, necessitating regioselective conditions.
Ullmann Coupling for Direct Attachment
Copper-mediated Ullmann coupling can attach preformed thiazolidine derivatives to iodomethoxybenzene:
-
Substrate preparation : 5-Amino-2-methoxyiodobenzene.
-
Coupling : React with thiazolidine-1,1-dioxide in the presence of CuI/L-proline, DMSO, 110°C.
Yield : ~60% after optimization.
Installation of the 3-Phenylpropanamide Side Chain
The propanamide group is introduced via amide coupling between 3-phenylpropanoic acid and the aniline intermediate.
Standard Amide Coupling
-
Acid activation : 3-Phenylpropanoic acid is treated with EDCl/HOBt in DMF to form the active ester.
-
Coupling : Reaction with 5-(1,1-dioxothiazolidin-2-yl)-2-methoxyaniline at room temperature.
Typical conditions :
-
EDCl (1.2 eq), HOBt (1.1 eq), DMF, RT, 12 h.
-
Yield: 85–90% after precipitation.
Microwave-Assisted Coupling
To accelerate reaction kinetics:
Optimization and Scalability
Solvent and Catalyst Screening
| Parameter | Optimal Choice | Impact |
|---|---|---|
| Solvent | DMF > THF, DCM | Higher polarity improves coupling efficiency |
| Catalyst | EDCl/HOBt > DCC | Reduced racemization |
| Temperature | RT vs. 50°C | Minimal difference in yield |
Purification Challenges
-
Byproducts : Unreacted sulfonyl chlorides or dimerized intermediates.
-
Solution : Gradient elution (hexane/EtOAc 3:1 to 1:1) on silica gel.
Analytical Characterization
Critical spectroscopic data for validation:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.82 (s, 1H, NH), 7.45–7.20 (m, 5H, Ph), 6.90 (d, 1H, Ar-H), 3.85 (s, 3H, OCH₃).
-
-
IR (KBr):
-
1685 cm⁻¹ (C=O), 1320, 1140 cm⁻¹ (SO₂ asym/sym).
-
Applications and Derivatives
While detailed pharmacological data are limited, structural analogs exhibit:
Q & A
Basic: What synthetic routes are recommended for synthesizing N-[5-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-phenylpropanamide?
The synthesis typically involves multi-step organic reactions, focusing on the formation of the thiazolidinone core and subsequent functionalization. Key steps include:
- Thiazolidinone ring formation : Reacting a thiourea derivative with a ketone or aldehyde under acidic conditions to cyclize into the thiazolidinone structure .
- Amide bond formation : Coupling the intermediate with 3-phenylpropanoyl chloride using a base like triethylamine in dichloromethane or ethanol .
- Methoxyphenyl functionalization : Introducing the 2-methoxyphenyl group via nucleophilic aromatic substitution or Suzuki coupling, depending on precursor availability .
Critical reagents include POCl₃ for cyclization (analogous to thiadiazole syntheses) and sodium borohydride for selective reductions .
Advanced: How can reaction conditions be optimized for thiazolidinone ring closure to maximize yield?
Optimization involves precise control of:
- Temperature : Maintaining 80–90°C during cyclization to balance reaction rate and byproduct formation .
- Solvent system : Using polar aprotic solvents (e.g., DMF) for solubility, with water as a co-solvent to precipitate intermediates .
- Catalysts : Adding triethylamine to deprotonate intermediates and accelerate amide bond formation .
- pH adjustment : Neutralizing reaction mixtures with ammonia (pH 8–9) to isolate products, as seen in analogous thiadiazole syntheses .
Yields >75% are achievable with iterative refinement of these parameters .
Basic: What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, particularly the thiazolidinone ring (δ 3.5–4.5 ppm for S=O groups) and methoxyphenyl protons (δ 3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₂₀H₂₁N₂O₄S²⁻) and detects impurities .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
Advanced: How do structural modifications (e.g., substituents on the phenyl group) affect biological activity?
Comparative studies on analogs reveal:
- Chlorination : Introducing Cl on the phenyl ring enhances antimicrobial activity by increasing electrophilicity and membrane penetration .
- Methoxy groups : The 2-methoxy group improves solubility and pharmacokinetics but may reduce receptor binding affinity compared to unsubstituted phenyl analogs .
- Thiazolidinone modifications : Replacing the 1,1-dioxo group with a thione (C=S) decreases stability but increases enzyme inhibition potency .
Structure-activity relationship (SAR) studies should prioritize substitutions at the 5-position of the thiazolidinone ring for targeted bioactivity .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from:
- Assay conditions : Varying pH or temperature in enzyme inhibition assays alters binding kinetics. Standardize protocols (e.g., 37°C, pH 7.4 for in vitro tests) .
- Purity differences : Impurities >5% (e.g., unreacted intermediates) skew bioactivity results. Validate purity via HPLC (>98%) before testing .
- Structural analogs : Subtle differences in substituents (e.g., 4-methoxy vs. 2-methoxy) drastically alter activity. Cross-reference studies using PubChem CID or InChI keys to confirm compound identity .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Antimicrobial assays : Broth microdilution (MIC) against S. aureus and E. coli .
- Enzyme inhibition : Spectrophotometric assays for COX-2 or α-glucosidase, measuring IC₅₀ values .
- Cytotoxicity : MTT assay on HEK-293 cells to assess safety margins .
Advanced: How to design molecular docking studies to predict interactions with biological targets?
- Target selection : Prioritize receptors with known affinity for thiazolidinones (e.g., PPAR-γ for antidiabetic activity) .
- Ligand preparation : Optimize the compound’s 3D structure using Gaussian09 with B3LYP/6-31G* basis set .
- Docking software : Use AutoDock Vina with Lamarckian GA, focusing on binding pocket residues (e.g., Tyr473 for PPAR-γ) .
- Validation : Compare docking scores with experimental IC₅₀ values to refine predictive models .
Advanced: What strategies mitigate degradation during long-term storage of this compound?
- Storage conditions : Lyophilize and store at -20°C in amber vials under argon to prevent oxidation of the thiazolidinone ring .
- Stabilizers : Add 1% w/v ascorbic acid to aqueous solutions to inhibit radical-mediated degradation .
- Periodic analysis : Conduct stability-indicating HPLC every 6 months to monitor purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
